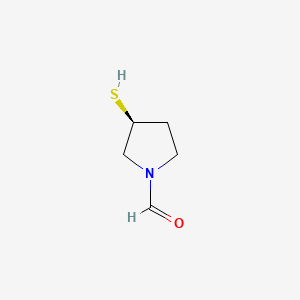
L-(+)-Ergothioneine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-(+)-Ergothioneine-d3: is a naturally occurring amino acid derivative that contains sulfur. It is a stable antioxidant and is known for its potential health benefits. This compound is a deuterated form of ergothioneine, where three hydrogen atoms are replaced with deuterium. Ergothioneine is found in various fungi, cyanobacteria, and some animal tissues. It has garnered significant interest due to its potential therapeutic applications and its role in cellular protection against oxidative stress.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Ergothioneine-d3 typically involves the incorporation of deuterium into the ergothioneine molecule. One common method is the hydrogen-deuterium exchange reaction, where ergothioneine is treated with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium. This process can be catalyzed by various agents to enhance the efficiency of deuterium incorporation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Fermentation: Using genetically modified microorganisms to produce ergothioneine, followed by deuterium exchange.
Chemical Synthesis: Employing advanced chemical techniques to achieve selective deuteration of ergothioneine.
化学反応の分析
Types of Reactions
L-(+)-Ergothioneine-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: It can be reduced back to its original form from its oxidized state.
Substitution: Deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), oxygen (O2).
Reducing Agents: Sodium borohydride (NaBH4), hydrogen gas (H2).
Substitution Reagents: Deuterium oxide (D2O), deuterated solvents.
Major Products
Oxidation Products: Disulfide derivatives of ergothioneine.
Reduction Products: Regenerated this compound.
Substitution Products: Partially or fully deuterated ergothioneine derivatives.
科学的研究の応用
L-(+)-Ergothioneine-d3 has a wide range of scientific research applications, including:
Chemistry
Antioxidant Studies: Used to study the antioxidant properties and mechanisms of action.
Isotope Labeling: Employed in research involving isotope effects and tracing metabolic pathways.
Biology
Cellular Protection: Investigated for its role in protecting cells from oxidative damage.
Enzyme Studies: Used to study enzyme interactions and functions.
Medicine
Therapeutic Potential: Explored for its potential in treating diseases related to oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.
Pharmacokinetics: Used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion.
Industry
Cosmetics: Incorporated into skincare products for its antioxidant properties.
Nutraceuticals: Used in dietary supplements for its potential health benefits.
作用機序
L-(+)-Ergothioneine-d3 exerts its effects primarily through its antioxidant properties. It scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including:
Enzymes: Acts as a cofactor for certain enzymes involved in redox reactions.
Cellular Pathways: Modulates signaling pathways related to oxidative stress and inflammation.
類似化合物との比較
L-(+)-Ergothioneine-d3 is unique due to its deuterium content, which enhances its stability and resistance to metabolic degradation compared to its non-deuterated counterpart. Similar compounds include:
L-Ergothioneine: The non-deuterated form, which has similar antioxidant properties but may be less stable.
Glutathione: Another sulfur-containing antioxidant, but with different molecular targets and mechanisms of action.
Cysteine: An amino acid with antioxidant properties, but less potent compared to ergothioneine.
This compound stands out due to its enhanced stability and potential for use in various scientific and industrial applications.
特性
IUPAC Name |
5-[(2S)-2-carboxy-2-[dimethyl(trideuteriomethyl)azaniumyl]ethyl]-1H-imidazole-2-thiolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/t7-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSISHJJTAXXQAX-LNEZGBMJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)[S-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)[S-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)


![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
